7-Chloro-N-cyclopropyl-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
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Overview
Description
7-Chloro-N-cyclopropyl-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a complex heterocyclic compound that belongs to the triazoloquinazoline family. This compound is characterized by its unique structural features, including a triazole ring fused to a quinazoline moiety, a chloro substituent, and a cyclopropyl group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-N-cyclopropyl-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and an alkyne.
Formation of the Quinazoline Moiety: The quinazoline ring can be constructed through a series of condensation reactions involving anthranilic acid derivatives.
Introduction of the Chloro Substituent: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Cyclopropylation: The cyclopropyl group can be introduced through cyclopropanation reactions using diazo compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Cyclopropyl ketones
Reduction: Dihydrotriazole derivatives
Substitution: Various substituted triazoloquinazolines
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with various enzymes and receptors makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. It may exhibit activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a promising lead compound for pharmaceutical development.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-Chloro-N-cyclopropyl-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity. The chloro and cyclopropyl groups can influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
- 7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(3-ethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
Uniqueness
Compared to similar compounds, 7-Chloro-N-cyclopropyl-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine stands out due to the presence of the cyclopropyl group, which can impart unique steric and electronic properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
7-chloro-N-cyclopropyl-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2S/c1-11-3-7-15(9-12(11)2)29(27,28)20-19-23-18(22-14-5-6-14)16-10-13(21)4-8-17(16)26(19)25-24-20/h3-4,7-10,14H,5-6H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSONBKPDHUUIHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5CC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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